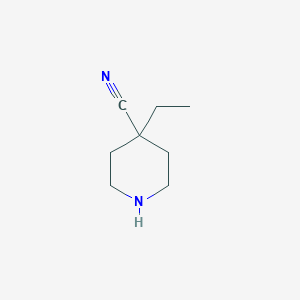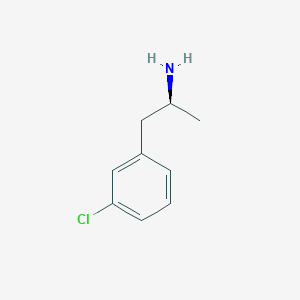![molecular formula C11H17BO2S B13561508 2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a thiophene ring and a dioxaborolane moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Thiophene-2-boronic acid+Pinacol→4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
科学的研究の応用
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological interactions.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound group to the halide partner
類似化合物との比較
Similar Compounds
- Thiophene-2-boronic acid
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring and a dioxaborolane moiety, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of thiophene-containing compounds and materials.
特性
分子式 |
C11H17BO2S |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(thiophen-2-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3 |
InChIキー |
LBOZDZUZIFGPOT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)



![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)


